Cas no 2680689-71-6 (benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate)

benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate
- 2680689-71-6
- EN300-28300063
- benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate
-
- インチ: 1S/C16H14N2O4S2/c17-8-13-12-6-7-24(20,21)10-14(12)23-15(13)18-16(19)22-9-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H,18,19)
- InChIKey: NCDOAVWOAATWPW-UHFFFAOYSA-N
- ほほえんだ: S1(CC2=C(C(C#N)=C(NC(=O)OCC3C=CC=CC=3)S2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 362.03949928g/mol
- どういたいしつりょう: 362.03949928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 133Ų
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300063-0.5g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28300063-0.05g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28300063-10g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28300063-0.1g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28300063-2.5g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28300063-5.0g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28300063-1.0g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28300063-1g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28300063-0.25g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28300063-10.0g |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate |
2680689-71-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 |
benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamate 関連文献
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno2,3-cthiopyran-2-yl}carbamateに関する追加情報
Exploring the Potential of Benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate (CAS No. 2680689-71-6) in Modern Research
The compound benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate, identified by its CAS No. 2680689-71-6, has garnered significant attention in the field of medicinal chemistry and material science. This structurally unique molecule features a thieno[2,3-c]thiopyran core, which is known for its diverse biological activities and potential applications in drug discovery. Researchers are particularly interested in its 3-cyano and 6,6-dioxo functional groups, which contribute to its reactivity and binding affinity with various biological targets.
In recent years, the demand for novel heterocyclic compounds like benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate has surged due to their potential in addressing challenges in drug development and material innovation. The compound's sulfone moiety (6,6-dioxo) is a key feature that enhances its stability and bioavailability, making it a promising candidate for further exploration. Additionally, the carbamate group in its structure opens doors for derivatization, allowing scientists to tailor its properties for specific applications.
One of the most frequently asked questions in online searches is: "What are the applications of thieno[2,3-c]thiopyran derivatives?" This reflects the growing curiosity about the practical uses of such compounds. Studies suggest that derivatives of benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate could play a role in enzyme inhibition, particularly targeting kinases and proteases involved in inflammatory and metabolic disorders. Its cyano group further enhances its potential as a building block for small-molecule therapeutics.
From a synthetic chemistry perspective, the preparation of CAS No. 2680689-71-6 involves multi-step reactions, often starting from readily available thiophene precursors. The incorporation of the dioxo and cyano groups requires precise control over reaction conditions, highlighting the compound's complexity. Researchers are also exploring greener synthetic routes to produce this compound, aligning with the global push for sustainable chemistry practices.
The versatility of benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate extends beyond pharmaceuticals. Its unique electronic properties make it a candidate for organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). This dual applicability in both life sciences and material sciences underscores its importance in interdisciplinary research.
Another trending topic in scientific forums is the "role of sulfone-containing compounds in drug design." The 6,6-dioxo (sulfone) group in CAS No. 2680689-71-6 is a prime example of how such functionalities can improve a molecule's pharmacokinetic profile. This feature is particularly valuable in designing drugs with enhanced metabolic stability and reduced toxicity, addressing a critical need in modern therapeutics.
Quality control and analytical characterization of benzyl N-{3-cyano-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-2-yl}carbamate are essential for its reliable use in research. Techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to verify its purity and structural integrity. These analytical methods ensure that researchers work with a well-defined compound, minimizing variability in experimental outcomes.
Looking ahead, the exploration of CAS No. 2680689-71-6 is expected to expand, particularly in the context of personalized medicine and targeted drug delivery. Its modular structure allows for the creation of analogs with tailored properties, enabling researchers to fine-tune its activity for specific therapeutic areas. As the scientific community continues to uncover its potential, this compound may pave the way for breakthroughs in treating complex diseases and advancing material technologies.
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